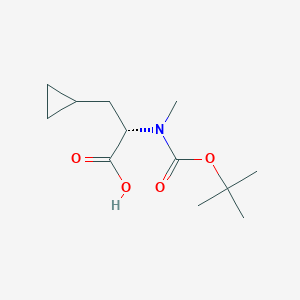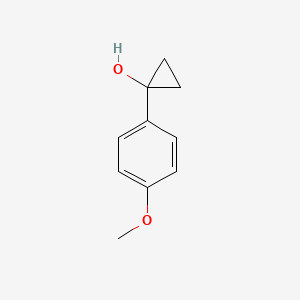
1-(4-Methoxyphenyl)cyclopropan-1-ol
Übersicht
Beschreibung
This compound is commonly used in the pharmaceutical industry for the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)cyclopropanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Used in the synthesis of various drugs, including anticancer agents and anti-inflammatory agents.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 1-(4-methoxyphenyl)cyclopropanol involves the use of ethynylbenziodoxolones (EBX) in a silver-promoted oxidative ring opening/alkynylation reaction . This method enables the formation of alkylated alkynes via a sequence of ring opening and alkynylation. The reaction conditions typically involve the use of silver(I) nitrate and potassium persulfate as the catalytic system, with the reaction carried out in dichloromethane at 30°C for 16 hours .
Industrial Production Methods
The industrial production of 1-(4-methoxyphenyl)cyclopropanol can involve the use of a Co-NiO dual catalyst in the hydrogenation of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol . The reaction is carried out under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature of 80-140°C for 2-4 hours . After the reaction, the product is crystallized by cooling and vacuum filtration .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)cyclopropanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)cyclopropanol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to prevent calcium ion (Ca2+) leak through ryanodine receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum (SR) Ca2+ load by activating Ca2±dependent ATPase 2a (SERCA2a) . These interactions contribute to its potential therapeutic effects in cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
1-(4-methoxyphenyl)cyclopropanol can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)cyclopropan-1-ol: Similar in structure and used in similar applications.
1,4-Benzothiazepines with Cyclopropanol Groups: These compounds exhibit both RyR2-stabilizing and SERCA2a-stimulating activities, similar to 1-(4-methoxyphenyl)cyclopropanol.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKYCLBOOIINGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483697 | |
| Record name | Cyclopropanol, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15973-65-6 | |
| Record name | Cyclopropanol, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)cyclopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(3-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1652641.png)
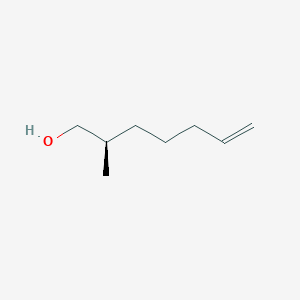
![N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B1652643.png)


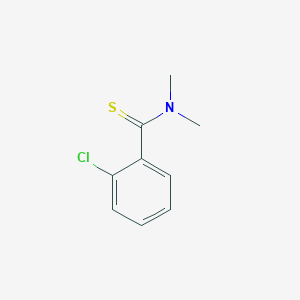
![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)
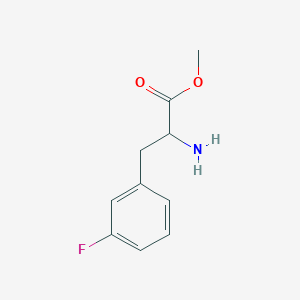
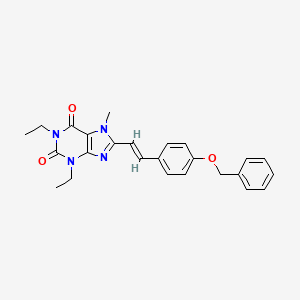

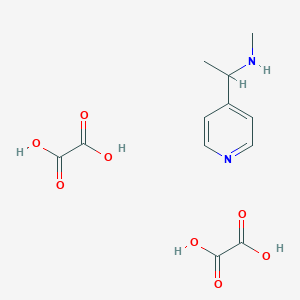
![Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1652658.png)
